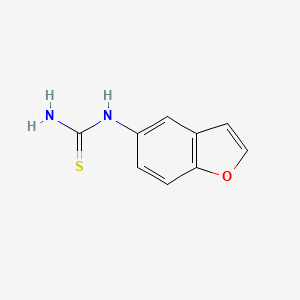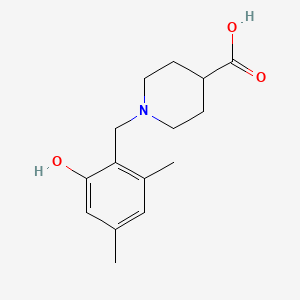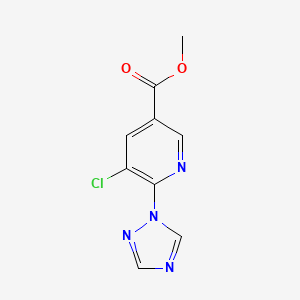
ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate
描述
Ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathway of cytokines, which are involved in the immune response. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
Ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathway of cytokines. Cytokines play a crucial role in the immune response, and their overproduction is associated with autoimmune diseases. By inhibiting the activity of JAK enzymes, ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate reduces the production of cytokines and thereby reduces inflammation.
Biochemical and Physiological Effects
ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate has been shown to reduce the production of cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. It has also been shown to reduce the activation of T cells, which play a crucial role in the immune response. In addition, ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate has been shown to reduce the production of antibodies, which are involved in the destruction of healthy tissues in autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate is its specificity for JAK enzymes, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate is its potential for immunosuppression, which can increase the risk of infections. In addition, it may not be effective in all patients with autoimmune diseases, and some patients may develop resistance to the drug over time.
未来方向
There are several future directions for the study of ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate. One area of research is the development of more selective inhibitors of JAK enzymes, which could reduce the risk of off-target effects. Another area of research is the identification of biomarkers that can predict response to treatment with ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate. This could help to identify patients who are most likely to benefit from the drug and avoid unnecessary treatment in non-responders. Finally, there is a need for long-term safety studies to evaluate the potential risks of immunosuppression and other adverse effects associated with treatment with ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate.
科学研究应用
Ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, it has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, as well as improving physical function and quality of life.
属性
IUPAC Name |
ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-4-19-13(18)10(8-16(2)3)12(17)9-5-6-11(14)15-7-9/h5-8H,4H2,1-3H3/b10-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJVTESGPQVGHB-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone](/img/structure/B3158815.png)
![methyl 3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B3158824.png)
![2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B3158828.png)
![Ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B3158835.png)

![13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B3158852.png)
![Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate](/img/structure/B3158860.png)
![1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B3158867.png)

![1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B3158877.png)
![4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine](/img/structure/B3158884.png)


![N'-[(E)-(4-methylphenyl)methylidene]-2-[4-(trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B3158918.png)